4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor under conditions that promote cyclization and formation of the fused ring system. The fluorine atom can be introduced via electrophilic fluorination, and the carboxylic acid group can be introduced through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as those with different substituents at the 4-position or with modifications to the carboxylic acid group. Examples include 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Uniqueness
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its reactivity, stability, and ability to interact with biological targets. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C8H5FN2O2 |
---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
DBLNRZGXAGVFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)C(=O)O |
Origin of Product |
United States |
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